![molecular formula C13H15FO B115366 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one CAS No. 157690-15-8](/img/structure/B115366.png)
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one, also known as 2-FDCK, is a dissociative anesthetic drug that has gained popularity in recent years due to its potential therapeutic benefits in treating depression, anxiety, and other mental health conditions. This compound is structurally similar to ketamine, a well-known anesthetic drug, and has been studied extensively for its effects on the brain and behavior.
Wirkmechanismus
The exact mechanism of action of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one is not fully understood, but it is believed to work through the same pathways as ketamine. The compound acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in the brain and body. Studies have demonstrated that the compound can increase the levels of certain neurotransmitters, such as glutamate and dopamine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one in lab experiments is that it is a relatively stable and easy-to-handle compound, which makes it suitable for a wide range of experimental protocols. Additionally, the compound has a relatively low toxicity profile, which makes it safe for use in animal and human studies. However, one limitation of using this compound in lab experiments is that it is a relatively new and untested compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of depression, anxiety, and other mental health conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior. Finally, more studies are needed to determine the long-term safety and efficacy of the compound, particularly in human subjects.
Synthesemethoden
The synthesis of 2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one involves the reaction of 2,3-dimethyl-2-butanol with 4-fluorobenzophenone in the presence of a strong acid catalyst. The resulting product is then purified through a series of extraction and distillation processes to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one has been studied extensively for its potential therapeutic benefits in treating depression, anxiety, and other mental health conditions. Studies have shown that the compound can produce rapid and long-lasting antidepressant effects, with fewer side effects than traditional antidepressant drugs. Additionally, this compound has been shown to have potential as a treatment for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Eigenschaften
CAS-Nummer |
157690-15-8 |
---|---|
Molekularformel |
C13H15FO |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-fluoro-3,3-dimethyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H15FO/c1-4-13(2,3)12(14)11(15)10-8-6-5-7-9-10/h4-9,12H,1H2,2-3H3 |
InChI-Schlüssel |
MJNXNZYUGIGLCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(C(=O)C1=CC=CC=C1)F |
Kanonische SMILES |
CC(C)(C=C)C(C(=O)C1=CC=CC=C1)F |
Synonyme |
4-Penten-1-one, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.